Welcome to the BenchChem Online Store!
molecular formula C12H16N2O2 B070322 Methyl 2-(piperazin-1-YL)benzoate CAS No. 159974-63-7

Methyl 2-(piperazin-1-YL)benzoate

Cat. No. B070322
M. Wt: 220.27 g/mol
InChI Key: XGNPSKXFPSPTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362249B2

Procedure details

2-Piperazin-1-yl-benzoic acid (1.000 g, 4.89 mmol) is suspended in 10 mL of MeOH. To this is added 5 mL of conc. H2SO4. The mixture is stirred for 16 h resulting in a white precipitate. An additional 5 mL of H2SO4 is added with an additional 10 mL of MeOH. The reaction volume is increased by an additional 200 mL of MeOH and 60 mL of H2SO4 and the mixture is stirred an additional 2 h and then heated at reflux for 12 h. The reaction volume is then reduced to approximately 175 mL and applied to an ion exchange column, eluting with 5×200 mL of 10% NH3/MeOH and then the product fractions are concentrated. The eluent is co-evaporated with toluene to remove residual water to give 0.667 g of 2-piperazin-1-yl-benzoic acid methyl ester in 63% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.OS(O)(=O)=O.[CH3:21]O>>[CH3:21][O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=1[N:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCNCC1)C1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
STIRRING
Type
STIRRING
Details
the mixture is stirred an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
WASH
Type
WASH
Details
eluting with 5×200 mL of 10% NH3/MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the product fractions are concentrated
CUSTOM
Type
CUSTOM
Details
to remove residual water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.667 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.